molecular formula C22H19F3N4O2S2 B2398724 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1242853-98-0

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2398724
CAS RN: 1242853-98-0
M. Wt: 492.54
InChI Key: WEJRSUCDPCUYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . These derivatives are known to have hypnotic and anticonvulsive properties .


Synthesis Analysis

The synthesis of these derivatives is achieved by substituting the benzene ring in the quinazolone molecule by the pyridine ring . This is done by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include condensation and substitution reactions . The exact reactions would depend on the specific substituents used.

Scientific Research Applications

Anti-Tumor Activity

The compound has shown promising anti-tumor activity. Specifically, derivative 22i demonstrated excellent inhibition against cancer cell lines, including A549, MCF-7, and HeLa. Its IC50 values were 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it exhibited potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .

EGFR Inhibition

Structural optimization of related compounds suggests that this class of molecules may serve as irreversible EGFR inhibitors. Further studies could explore their potential in cancer therapy .

Microwave-Assisted Synthesis

The compound’s structure includes a 4-oxo-2-butenoic acid moiety. Researchers have developed microwave-assisted methods for synthesizing 4-oxo-2-butenoic acids, which could be relevant for drug development .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine are known to have antiphlogistic, analgetic, and antipyretic effects, as well as effects on the central nervous system . The specific effects depend on the nature of the substituents in the position 3 .

properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2S2/c1-2-3-11-29-20(31)18-17(15-5-4-10-26-19(15)33-18)28-21(29)32-12-16(30)27-14-8-6-13(7-9-14)22(23,24)25/h4-10H,2-3,11-12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJRSUCDPCUYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.